N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide
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Overview
Description
N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide is a complex organic compound that features a combination of pyrimidine, benzoxadiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-methoxypyrimidine and 4-nitro-2,1,3-benzoxadiazole. These intermediates are then coupled through various reactions, including nucleophilic substitution and sulfonation, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide may be used as a probe to study enzyme interactions or as a fluorescent marker due to the presence of the benzoxadiazole group.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. The sulfonamide group is known for its antibacterial properties, and the compound’s overall structure might interact with specific biological targets.
Industry
In industry, this compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Known for their antibacterial properties.
Benzoxadiazoles: Often used as fluorescent markers.
Pyrimidines: Commonly found in nucleic acids and various drugs.
Uniqueness
What sets N-(6-Methoxypyrimidin-4-YL)-4-[(4-nitro-2,1,3-benzoxadiazol-5-YL)amino]benzene-1-sulfonamide apart is the combination of these functional groups in a single molecule, which may confer unique properties and applications not found in simpler compounds.
Properties
IUPAC Name |
N-(6-methoxypyrimidin-4-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N7O6S/c1-29-15-8-14(18-9-19-15)23-31(27,28)11-4-2-10(3-5-11)20-13-7-6-12-16(22-30-21-12)17(13)24(25)26/h2-9,20H,1H3,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVRCFWGCHTNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC3=C(C4=NON=C4C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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